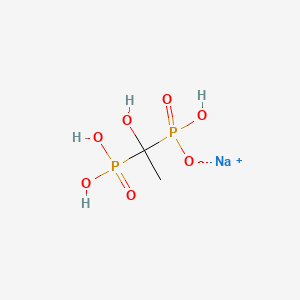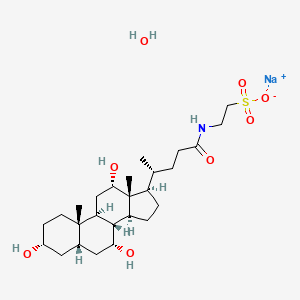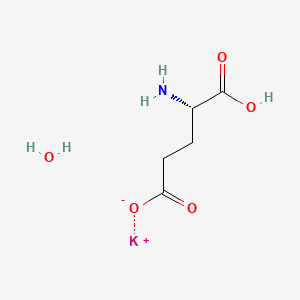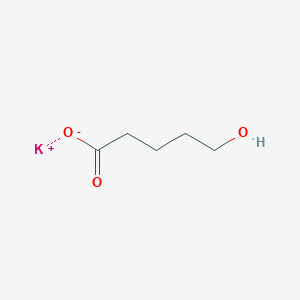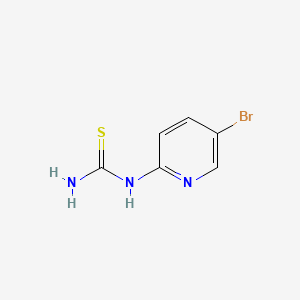
1-(5-溴吡啶-2-基)硫脲
描述
The compound "1-(5-Bromopyridin-2-yl)thiourea" is a derivative of thiourea with a bromopyridine moiety. Thiourea derivatives are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromopyridine group suggests potential reactivity in substitution reactions, which could be useful in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates. In the case of pyridine-containing thioureas, starting materials such as 2-amino-5-bromopyridine can be reacted with ethyl or phenylisothiocyanates to form the corresponding thiourea derivatives . The synthesis can be carried out in ethanol, and the initial isothiocyanates may be generated in situ from acidic chlorides and potassium thiocyanate . This method provides a straightforward approach to synthesizing a variety of thiourea derivatives with good yields and high purities, which is advantageous for library synthesis in drug discovery .
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be established using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy can be used to determine the chemical shifts, multiplicity, and integrated intensity of signals, which are crucial for confirming the structure of the synthesized compounds . Additionally, two-dimensional NMR spectra such as COSY (1H-1H) and HMQC (1H-13C) can provide information on homo- and heteronuclear interactions, further validating the molecular structure .
Chemical Reactions Analysis
Thiourea derivatives can participate in a variety of chemical reactions. For example, they can undergo heteroarylation reactions with thiophene, leading to the synthesis of unsymmetrical bipyridylthiophenes . The bromopyridine moiety in "1-(5-Bromopyridin-2-yl)thiourea" suggests that it could be used in similar reactions, potentially allowing for the introduction of different substituents onto the pyridine ring. Moreover, the presence of a bromine atom indicates that these compounds could be suitable for further functionalization through palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their functional groups. The bromopyridine group, in particular, can affect the absorption properties of the compound, as seen in related compounds where UV maximum absorption is observed at specific wavelengths . The presence of the bromine atom can also enhance the reactivity of the compound towards nucleophilic substitution reactions, which is a significant aspect when considering its use in synthetic chemistry . Additionally, the thiourea moiety itself is known to exhibit biological activity, which could be explored in the context of drug development .
科学研究应用
衍生物的合成
1-(5-溴吡啶-2-基)硫脲可作为合成取代的异吲哚并[2,1-a]喹喔啉-6-基-氨基和6-亚基-5-基硫脲衍生物的前体。通过与5-溴-2-异硫氰酸吡啶反应,这些化合物可以以较高的产率制备,尽管它们对HIV-1 RT没有显著的抗病毒活性(Cirrincione et al., 2014)。
结构研究
对功能取代吡啶的硫脲衍生物,包括1-(5-溴吡啶-2-基)硫脲的合成和结构分析已经进行。这些研究利用核磁共振光谱学确认了合成化合物的结构,突出了1-(5-溴吡啶-2-基)硫脲在开发具有潜在药理特性的新化学实体中的重要性(Nurkenov et al., 2021)。
生物活性
合成了各种硫脲衍生物,包括从1-(5-溴吡啶-2-基)硫脲衍生的化合物,并对它们的抗菌和抗真菌活性进行了评估。旨在鉴定新的治疗剂的研究揭示了1-(5-溴吡啶-2-基)硫脲衍生物在促进新的抗菌和抗真菌剂的开发中的潜力,展示了对不同微生物菌株的不同效力(Lanjewar et al., 2010)。
卤素键研究
在新型硫脲-N-氧化物共晶体中研究C-Br...S卤素键提供了对硫脲衍生物的结构化学的见解。这项研究突出了1-(5-溴吡啶-2-基)硫脲在理解卤素键相互作用中的重要性,这对于设计新材料和药物至关重要(Wzgarda-Raj et al., 2020)。
安全和危害
属性
IUPAC Name |
(5-bromopyridin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEBPIDYSNIWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634154 | |
| Record name | N-(5-Bromopyridin-2-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)thiourea | |
CAS RN |
31430-38-3 | |
| Record name | N-(5-Bromopyridin-2-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-BROMO-PYRIDIN-2-YL)THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




